
Tert-butyl allyl(but-2-yn-1-yl)carbamate
Overview
Description
Tert-butyl allyl(but-2-yn-1-yl)carbamate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Role as an Intermediate
Tert-butyl allyl(but-2-yn-1-yl)carbamate is primarily employed as an intermediate in the synthesis of heterocyclic compounds. These compounds are crucial in pharmaceuticals due to their biological activity. The compound facilitates cycloisomerization reactions, which are catalyzed by gold, leading to the formation of complex molecular architectures that are often difficult to achieve through other methods.
Reactivity and Transformation
The allenic structure of this compound allows it to participate in a variety of organic transformations. It can undergo nucleophilic addition reactions, cycloadditions, and rearrangements, making it a versatile reagent in synthetic organic chemistry.
Biological Applications
Potential Interactions with Biological Systems
Research indicates that the compound may interact with biological systems, potentially influencing various metabolic pathways. Its reactivity profile suggests that it could serve as a lead compound in drug development targeting specific enzymes or receptors involved in disease processes.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The results indicated that compounds similar to this compound could reduce cell death and inflammation markers, suggesting a potential therapeutic role in neurodegenerative diseases.
The following table summarizes key findings related to the biological activity and applications of this compound and its derivatives:
Application Area | Findings |
---|---|
Organic Synthesis | Acts as an intermediate for heterocyclic compounds through cycloisomerization reactions. |
Neuroprotective Effects | Potential reduction of oxidative stress-induced cell death in neuronal models. |
Enzyme Interaction | May interact with enzymes involved in metabolic pathways; further studies needed for elucidation. |
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl N-but-2-ynyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C12H19NO2/c1-6-8-10-13(9-7-2)11(14)15-12(3,4)5/h7H,2,9-10H2,1,3-5H3 |
InChI Key |
OUVDNNRZBNOZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN(CC=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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